N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide
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Overview
Description
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a benzoxazole ring substituted with a chloro and methyl group, making it a unique and potentially valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized using 2-aminophenol as a precursor.
Substitution Reactions: The chloro and methyl groups are introduced through substitution reactions.
Amidation: The final step involves the formation of the hexanamide group through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, can be applied to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide can undergo various chemical reactions, including:
Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium cyanide, polar aprotic solvents.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Derivatives with substituted functional groups like methoxy or cyano groups.
Scientific Research Applications
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide involves its interaction with specific molecular targets and pathways. The presence of the benzoxazole ring and chloro substituent allows it to bind to enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity . The exact molecular targets and pathways depend on the specific application and require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
Suvorexant: A dual orexin receptor antagonist with a similar benzoxazole structure.
Benzoxazole Derivatives: Various benzoxazole derivatives with different substituents have been studied for their biological activities.
Uniqueness
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the chloro and methyl groups on the benzoxazole ring enhances its potential for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C20H21ClN2O2 |
---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]hexanamide |
InChI |
InChI=1S/C20H21ClN2O2/c1-3-4-5-6-19(24)22-14-8-9-16(21)15(12-14)20-23-17-11-13(2)7-10-18(17)25-20/h7-12H,3-6H2,1-2H3,(H,22,24) |
InChI Key |
XSABLDVNWXMEQG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC1=CC(=C(C=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C |
Origin of Product |
United States |
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